

# Application Notes and Protocols for Dissolution Testing of Piroxicam Betadex Tablets

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## Compound of Interest

Compound Name: *Piroxicam betadex*

Cat. No.: *B13784931*

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These comprehensive application notes provide a detailed protocol for the dissolution testing of **piroxicam betadex** tablets, a critical process in drug development and quality control for researchers, scientists, and pharmaceutical professionals. The following methodologies are synthesized from established pharmacopeial guidelines and scientific literature to ensure robust and reliable results.

## Introduction

Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its aqueous solubility is limited, which can affect its dissolution rate and bioavailability. Piroxicam is often complexed with beta-cyclodextrin (betadex) to enhance its solubility and dissolution characteristics. Dissolution testing is a crucial in vitro test to assess the rate and extent of drug release from the tablet dosage form, providing insights into the potential in vivo performance of the product.

This protocol outlines the standardized conditions for the dissolution testing of **piroxicam betadex** tablets, including apparatus, dissolution medium, and analytical procedures.

## Experimental Protocols

A detailed experimental protocol for the dissolution testing of **piroxicam betadex** tablets is provided below. This protocol is based on the United States Pharmacopeia (USP) monograph for piroxicam capsules and is supplemented with conditions reported in scientific literature for piroxicam-cyclodextrin formulations.

## Dissolution Test Method

**Objective:** To determine the in vitro drug release profile of piroxicam from **piroxicam betadex** tablets.

**Principle:** The tablet is placed in a specified dissolution medium, and the amount of piroxicam dissolved over a set period is measured, typically by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

**Apparatus and Materials:**

- Dissolution Test Apparatus (USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle)
- Water bath with heater and thermostat
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer or HPLC system
- Piroxicam Reference Standard (RS)
- Reagents for dissolution medium preparation (e.g., hydrochloric acid, sodium chloride, phosphate buffers)
- Syringes and filters (e.g., 0.45 µm PVDF or PTFE)

## Dissolution Parameters

The following table summarizes the recommended dissolution testing parameters. Method 1 is based on the USP monograph for piroxicam capsules, which serves as a primary reference. Methods 2 and 3 are alternative conditions reported in scientific literature for piroxicam and piroxicam-cyclodextrin formulations.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Parameter	Method 1 (USP Standard)	Method 2 (Alternative)	Method 3 (Alternative)
Apparatus	USP Apparatus 1 (Basket)	USP Apparatus 2 (Paddle)	USP Apparatus 2 (Paddle)
Rotation Speed	50 RPM	75 RPM	100 RPM
Dissolution Medium	Simulated Gastric Fluid (without pepsin)	Phosphate Buffer (pH 6.8)	Phosphate Buffer (pH 7.4)
Volume	900 mL	900 mL	900 mL
Temperature	37 ± 0.5 °C	37 ± 0.5 °C	37 ± 0.5 °C
Sampling Times	10, 20, 30, 45, 60 minutes	5, 10, 15, 30, 45, 60 minutes	15, 30, 45, 60, 90, 120 minutes
Analytical Method	UV-Vis Spectrophotometry	UV-Vis Spectrophotometry	HPLC

## Preparation of Solutions

### 2.3.1. Dissolution Media

- Simulated Gastric Fluid (SGF), without pepsin (pH 1.2): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL.
- Phosphate Buffer (pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide and adjust the pH to 6.8 with 0.2 N sodium hydroxide or 0.2 N phosphoric acid, then dilute with water to 1000 mL.
- Phosphate Buffer (pH 7.4): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 190 mL of 0.2 N sodium hydroxide and adjust the pH to 7.4 with 0.2 N sodium hydroxide or 0.2 N phosphoric acid, then dilute with water to 1000 mL.

### 2.3.2. Standard Solution Preparation

Accurately weigh a suitable amount of Piroxicam RS and dissolve in a small amount of methanol before diluting with the dissolution medium to obtain a known concentration.

## Test Procedure

- Set up the dissolution apparatus according to the selected method parameters.
- Place one tablet in each of the six dissolution vessels containing the pre-warmed dissolution medium.
- Start the apparatus and withdraw aliquots of the dissolution medium at the specified time points.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
- Filter the samples through a 0.45  $\mu\text{m}$  filter, discarding the first few milliliters.
- Analyze the samples using a validated analytical method (UV-Vis or HPLC).

## Analytical Finish

### 2.5.1. UV-Vis Spectrophotometry

Measure the absorbance of the sample solutions and the standard solution at the wavelength of maximum absorbance for piroxicam (approximately 333 nm in acidic media and 350-360 nm in neutral or basic media). Calculate the percentage of drug dissolved at each time point.

### 2.5.2. High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method can also be used for the analysis of piroxicam. A typical method would involve a C18 column with a mobile phase consisting of a mixture of buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector.

## Data Presentation

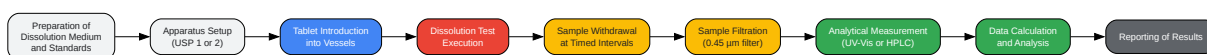
The results of the dissolution study should be presented in a clear and organized manner. The following table provides an example of how to summarize the quantitative data.

Time (minutes)	% Piroxicam Dissolved (Tablet 1)	% Piroxicam Dissolved (Tablet 2)	% Piroxicam Dissolved (Tablet 3)	% Piroxicam Dissolved (Tablet 4)	% Piroxicam Dissolved (Tablet 5)	% Piroxicam Dissolved (Tablet 6)	Mean % Dissolved	Standard Deviation
10								
20								
30								
45								
60								

Acceptance Criteria: According to the USP monograph for piroxicam capsules, not less than 75% (Q) of the labeled amount of piroxicam should be dissolved in 45 minutes. For **piroxicam betadex** tablets, specific acceptance criteria may vary and should be established based on the product's formulation and intended release characteristics.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the dissolution testing of **piroxicam betadex** tablets.



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Caption: Workflow for **Piroxicam Betadex** Tablet Dissolution Testing.

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